5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione
Description
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione is a nitrogen-rich heterocyclic compound featuring a pyrazole ring fused with a partially saturated triazine core and two ketone groups at positions 4 and 6. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Properties
CAS No. |
56976-96-6 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-1-2-6-9(3)5(11)8-7-4/h1-2H,(H,7,10)(H,8,11) |
InChI Key |
GCZYVKWKSZIZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NNC(=O)N2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione typically involves the construction of the pyrazole and triazine rings through a series of condensation and cyclization reactions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-halosuccinimides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydrotriazine-dione core offers partial saturation, reducing aromaticity compared to fully conjugated analogs (e.g., triazolo-pyrimidines in ). This may enhance conformational flexibility .
- Triazole-trione derivatives () replace triazine with a triazole, altering electronic properties and hydrogen-bonding capacity .
Key Observations :
- The target compound’s synthesis may parallel triazolo-triazine routes (), but the dione groups likely necessitate ketone-forming steps, such as oxidation or cyclocondensation .
- Pyrano-fused analogs require tandem cyclization/aromatization, contrasting with the simpler dihydro core of the target compound .
2.3. Pharmacological and Physicochemical Properties
Key Observations :
- The target’s dione groups may favor interactions with enzymes like kinases or oxidoreductases, unlike the adenosine receptor affinity of triazolo-triazines .
- Pyrano-fused analogs () could exhibit broader antimicrobial activity due to structural similarity to tetrahydroquinoline-based antibiotics .
Biological Activity
5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione is a heterocyclic compound with promising biological activities. Characterized by its unique fused triazine and pyrazole structure, this compound has garnered attention for its potential applications in pharmacology. Its molecular formula is , and it features two carbonyl groups at positions 4 and 7 of the triazine ring, which are critical for its biological interactions and reactivity.
The structural configuration of 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione contributes to its biological activity. The presence of nitrogen atoms and carbonyl groups allows for various chemical transformations that enhance its pharmacological potential. The compound's molecular weight is approximately 152.11 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄N₄O₂ |
| Molecular Weight | 152.11 g/mol |
| CAS Number | 56976-96-6 |
| Structure | Structure |
Biological Activities
Research indicates that compounds structurally related to 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione exhibit a variety of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, some synthesized derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as carboxylesterase (CaE). Certain derivatives showed selective inhibition patterns that could be exploited for therapeutic purposes .
- Kinase Inhibition : Similar compounds have been noted for their ability to inhibit kinases involved in cancer progression. This includes potential activity against targets like EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione and its derivatives:
- Antitumor Studies : A systematic review highlighted the effectiveness of triazine derivatives in targeting multiple pathways involved in tumor growth. Compounds derived from this scaffold showed promising results against various cancer cell lines .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact with specific biological targets. For example, docking studies indicated favorable binding affinities towards EGFR and other kinases .
- Synthesis of Derivatives : A recent study synthesized a series of pyrazole derivatives based on the triazine framework. These derivatives were evaluated for their anticancer properties and showed varying degrees of effectiveness against different cell lines .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| 3-Aminopyrazole | Pyrazole | Antitumor | Precursor for various heterocycles |
| Pyrazolo[3,4-b]pyridine | Fused Pyrazole | Antimicrobial | Exhibits diverse reactivity |
| Pyrazolo[1,5-a][1,3,5]triazine | Triazine | Anticancer | Known for kinase inhibition |
| 3-tert-butylpyrazolo[5,1-c][1,2,4]triazine | Fused Triazine | Anti-inflammatory | Enhanced solubility due to tert-butyl group |
The unique arrangement of nitrogen atoms and carbonyl groups in 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione influences its reactivity and biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
